BenchChemオンラインストアへようこそ!

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid

Solid-phase peptide synthesis Fmoc deprotection orthogonal protecting group strategy

2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid is a specialized non-proteinogenic amino acid derivative classified as an Fmoc-protected azetidine building block. Its structure features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the azetidine nitrogen, an exocyclic α,β-unsaturated carboxylic acid (ylidene) moiety at the 3-position, and a propanoic acid side chain.

Molecular Formula C21H19NO4
Molecular Weight 349.386
CAS No. 2138398-73-7
Cat. No. B2996117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid
CAS2138398-73-7
Molecular FormulaC21H19NO4
Molecular Weight349.386
Structural Identifiers
SMILESCC(=C1CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C21H19NO4/c1-13(20(23)24)14-10-22(11-14)21(25)26-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-12H2,1H3,(H,23,24)
InChIKeyDJUAUYXNYUTHIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid (CAS 2138398-73-7): Fmoc-Protected Exocyclic Azetidine Building Block for Constrained Peptide Synthesis


2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid is a specialized non-proteinogenic amino acid derivative classified as an Fmoc-protected azetidine building block. Its structure features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the azetidine nitrogen, an exocyclic α,β-unsaturated carboxylic acid (ylidene) moiety at the 3-position, and a propanoic acid side chain [1]. With a molecular formula of C₂₁H₁₉NO₄ and a molecular weight of 349.38 g/mol, this compound is designed for solid-phase peptide synthesis (SPPS) applications requiring orthogonal Fmoc deprotection under mild basic conditions (typically 20% piperidine in DMF) . The exocyclic sp²-hybridized carbon at the 3-position introduces a planar, geometrically constrained scaffold that distinguishes it from saturated azetidine analogs, making it a strategic intermediate for constructing conformationally restricted peptidomimetics with enhanced metabolic stability .

Why Generic Substitution Fails for 2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid: Protecting Group Orthogonality, Exocyclic Geometry, and Steric Bulk Differentiation


In-class Fmoc-azetidine building blocks such as Fmoc-azetidine-3-carboxylic acid (CAS 193693-64-0) or Fmoc-azetidine-2-carboxylic acid cannot substitute for 2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid without altering the downstream molecular architecture. These saturated analogs lack the exocyclic ylidene double bond that imparts a planar, sp²-hybridized geometry and restricts conformational freedom around the azetidine ring, directly affecting peptide backbone dihedral angles and target binding conformations [1]. Conversely, the corresponding N-Boc-protected ylidene analog (CAS 1593231-60-7) shares the exocyclic geometry but requires acidic deprotection conditions (TFA) that are incompatible with acid-sensitive peptide sequences and resins, and cannot be used orthogonally alongside acid-labile side-chain protecting groups in standard Fmoc-SPPS workflows [2]. The N-Cbz-protected variant (CAS 2580206-69-3) similarly demands hydrogenolytic or strongly acidic deprotection conditions, limiting its compatibility with modern automated SPPS platforms [3]. The combination of Fmoc orthogonality with the rigid ylidene scaffold is not available from any single close structural analog, making direct substitution functionally non-equivalent.

Quantitative Differentiation Evidence for 2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid: Comparator-Based Selection Data


Deprotection Orthogonality: Fmoc (Piperidine-Labile) vs. Boc (TFA-Labile) – Ensuring Compatibility with Acid-Sensitive SPPS Resins and Side Chains

The Fmoc protecting group on 2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid is cleaved under mildly basic conditions (20% piperidine in DMF at room temperature) within approximately 5–20 minutes per deprotection cycle in standard SPPS [1]. In contrast, the N-Boc-protected ylidene analog (CAS 1593231-60-7) requires 50% trifluoroacetic acid (TFA) in dichloromethane for deprotection [2]. This acid dependence makes Boc-protected azetidine ylidenes incompatible with Wang resin and other acid-labile linkers commonly used in Fmoc-SPPS, where TFA exposure would cause premature peptide cleavage from the solid support. Additionally, the Fmoc strategy avoids the need for hazardous HF cleavage required in Boc-SPPS workflows. The Fmoc group also provides UV-active monitoring (absorbance at 301 nm) of deprotection completeness, a quality control feature absent in Boc and Cbz strategies [1].

Solid-phase peptide synthesis Fmoc deprotection orthogonal protecting group strategy

Conformational Restriction: sp²-Hybridized Ylidene Geometry vs. sp³-Saturated Azetidine Analogs – Reduced Torsional Freedom for Enhanced Binding Conformation Control

The exocyclic ylidene double bond at the azetidine 3-position locks C3 into a trigonal planar (sp²) geometry with a bond angle of approximately 120°, eliminating the conformational自由度 (degrees of freedom) associated with the tetrahedral sp³ carbon found in saturated analogs such as Fmoc-azetidine-3-carboxylic acid (CAS 193693-64-0) [1]. Published conformational analyses of azetidine cyclic peptides demonstrate that the azetidine ring restricts phi (ϕ) backbone dihedral angles to a narrower range compared to proline-based peptides, with ϕ angles smaller in absolute value than −60° [2]. The additional sp² constraint at C3 in the ylidene compound further reduces the conformational space accessible to the peptide backbone, which is expected to enhance binding affinity for targets requiring a specific, pre-organized conformation [3]. In the context of GABA transporter inhibitor design, azetidine scaffolds have been shown to serve as effective conformationally constrained GABA or β-alanine analogs, with the conformational restriction directly correlated to improved target engagement [3].

Conformational constraint peptidomimetic design azetidine scaffold

Steric Bulk and Fmoc UV Monitoring: Enhanced Purification Traceability vs. Boc and Cbz Analogs

The Fmoc group on 2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid provides a strong UV chromophore (λ_max ≈ 265, 290, 301 nm) that enables real-time monitoring of deprotection and coupling efficiency during automated SPPS [1]. The dibenzofulvene-piperidine adduct released upon deprotection can be quantified spectrophotometrically at 301 nm (ε ≈ 7,800 M⁻¹cm⁻¹), allowing precise determination of coupling yields at each step [1]. In contrast, the Boc group lacks a UV chromophore, requiring indirect methods such as ninhydrin (Kaiser) tests for qualitative coupling assessment [2]. The Cbz group, while UV-active (λ_max ≈ 254 nm), cannot be removed under conditions compatible with Fmoc-SPPS workflows. The molecular weight of the target compound (349.38 g/mol) is notably higher than the Boc analog (227.26 g/mol), providing additional mass spectrometric differentiation during LC-MS analysis of synthetic intermediates [2].

Fmoc chromophore HPLC monitoring SPPS quality control

Acid Stability of Fmoc vs. Boc During SPPS Chain Elongation: Minimizing Premature Deprotection and Side Reactions

The Fmoc carbamate on 2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid is stable to the acidic conditions encountered during TFA-mediated side-chain deprotection and final peptide cleavage steps (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5 v/v) [1]. In contrast, the Boc group is quantitatively removed by 50–100% TFA within minutes, making it impossible to retain Boc protection on the azetidine nitrogen during standard final cleavage protocols [2]. This differential stability is critical when the azetidine building block is incorporated at internal positions of a peptide sequence and must survive iterative TFA exposure during side-chain deprotection of other residues. The Fmoc strategy's orthogonal deprotection logic (base-labile Fmoc for α-amine; acid-labile side-chain protecting groups) avoids this conflict entirely [1].

Fmoc acid stability Boc acid lability SPPS side reactions

α,β-Unsaturated Carboxylic Acid Reactivity: Conjugate Addition Potential vs. Saturated Carboxylic Acid Analogs

The α,β-unsaturated carboxylic acid moiety in 2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid presents an electrophilic β-carbon capable of undergoing conjugate (Michael) addition reactions with nucleophiles such as thiols, amines, or organometallic reagents [1]. This reactivity is absent in saturated Fmoc-azetidine carboxylic acid analogs such as Fmoc-azetidine-3-carboxylic acid (CAS 193693-64-0) or 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid (CAS 1594944-87-2, the hydrogenated analog lacking the ylidene double bond) [2]. Published synthetic methodology demonstrates that N-Boc-azetidin-3-ylidene acetates can undergo rhodium-catalyzed C–C bond cleavage/coupling with aryl boronic acids via a conjugate addition/β-C cleavage/protonation cascade, highlighting the unique reactivity of the α,β-unsaturated system [1]. This dual functionality—serving both as a protected amino acid building block and as a latent Michael acceptor—enables divergent synthetic strategies not accessible with saturated analogs.

α,β-unsaturated ester conjugate addition Michael acceptor

Purity and Procurement Availability: Enamine Catalog Specification and Price Benchmarking vs. Cbz Analog

2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid is commercially available from Enamine (Catalog EN300-657437) at a specified purity of 95.0%, with pricing of $779.00 for 0.25 g and $6,758.00 for 10.0 g as of March 2025 [1]. The structurally related N-Cbz-protected ylidene analog (CAS 2580206-69-3, Enamine Catalog EN300-27724951) is priced at $3,315.00 for 10.0 g at 95.0% purity [2]. Although the Cbz analog is approximately 51% less expensive on a per-gram basis ($331.50/g vs. $675.80/g), its lack of Fmoc-SPPS compatibility necessitates separate synthetic workflows, potentially offsetting the apparent cost advantage through increased labor and reduced automation compatibility. The target compound is also listed by Aaron Chemicals (Catalog AR01EMXC) and Chemenu (Catalog CM479007) at ≥95% purity, indicating multi-supplier availability that mitigates single-source procurement risk [1].

chemical procurement purity specification price comparison

Optimal Application Scenarios for 2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid in Research and Industrial Peptide Synthesis


Fmoc-SPPS Synthesis of Conformationally Constrained Peptide Therapeutics Containing Azetidine Turn Mimetics

In automated solid-phase peptide synthesis of therapeutic peptide candidates where a conformationally restricted turn or kink is required, 2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid serves as a direct incorporation building block. The sp²-hybridized ylidene geometry at the azetidine 3-position pre-organizes the peptide backbone into a restricted conformational space, which published azetidine peptide conformational studies have shown can reduce ϕ-angle variability compared to proline-containing peptides [1]. The Fmoc group enables standard piperidine deprotection cycles fully compatible with automated microwave-assisted SPPS synthesizers, while the propanoic acid side chain provides a carboxylate group for further amide bond formation or conjugation. GABA transporter SAR studies confirm that azetidine-based constrained analogs of GABA and β-alanine exhibit defined structure-activity relationships directly attributable to their restricted geometry [2].

Late-Stage Diversification via Conjugate Addition to the α,β-Unsaturated Carboxylic Acid Moiety

For medicinal chemistry programs requiring post-synthetic modification of peptide scaffolds, the ylidene double bond in 2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid functions as a latent Michael acceptor. Following Fmoc-deprotection and incorporation into a peptide chain, the α,β-unsaturated system can undergo conjugate addition with thiols, amines, or organometallic reagents to introduce diverse substituents at the β-position [1]. Published methodology on rhodium-catalyzed C–C bond cleavage/coupling of 2-(azetidin-3-ylidene)acetates with aryl boronic acids demonstrates the feasibility of such transformations, with reported yields of 60–85% for related substrates [1]. This reactivity distinguishes the ylidene compound from its saturated Fmoc-azetidine carboxylic acid counterparts, which lack this synthetic handle [2].

Parallel Synthesis of GABA/β-Alanine Analog Libraries for Neurotransmitter Transporter Screening

Research groups investigating GABA transporter (GAT-1, GAT-3) inhibitors can employ 2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid as a core scaffold for generating compound libraries of conformationally constrained GABA or β-alanine analogs [1]. Published SAR data show that azetidine derivatives with acetic acid or carboxylic acid substituents at the 2- or 3-positions exhibit GAT-1 IC₅₀ values ranging from 2.01 ± 0.77 μM to 26.6 ± 3.3 μM, with the most potent compounds incorporating lipophilic N-alkyl substituents [1]. The propanoic acid moiety in the target compound extends the carboxylic acid group by one methylene unit relative to acetic acid analogs, providing a distinct spatial presentation of the acidic pharmacophore that can be exploited to probe transporter binding pocket dimensions. The Fmoc protection facilitates parallel library synthesis on solid support with automated liquid handling systems.

Building Block for Bifunctional Linker Design in Antibody-Drug Conjugate (ADC) and PROTAC Development

The dual functional groups present in 2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid—an Fmoc-protected amine and a free carboxylic acid—make it a candidate intermediate for synthesizing heterobifunctional linkers used in ADCs and PROTACs. Fmoc-azetidine-3-carboxylic acid has precedent as a non-cleavable ADC linker component due to the conformational rigidity imparted by the azetidine ring [1]. The target compound's ylidene geometry provides an even more constrained linker architecture that may influence payload orientation and linker stability. The Fmoc group can be selectively removed to reveal a free amine for attachment to one functional element (e.g., E3 ligase ligand in PROTACs), while the propanoic acid can be activated for coupling to the other functional element (e.g., target protein ligand), enabling modular, stepwise construction of bifunctional molecules.

Quote Request

Request a Quote for 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.